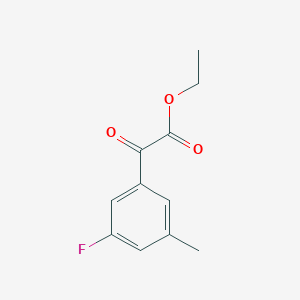

Ethyl 3-fluoro-5-methylbenzoylformate

Description

Properties

IUPAC Name |

ethyl 2-(3-fluoro-5-methylphenyl)-2-oxoacetate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11FO3/c1-3-15-11(14)10(13)8-4-7(2)5-9(12)6-8/h4-6H,3H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

KHAODLPYPPTYSW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C(=O)C1=CC(=CC(=C1)C)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11FO3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID301259918 | |

| Record name | Ethyl 3-fluoro-5-methyl-α-oxobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.20 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

951888-58-7 | |

| Record name | Ethyl 3-fluoro-5-methyl-α-oxobenzeneacetate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=951888-58-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Ethyl 3-fluoro-5-methyl-α-oxobenzeneacetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID301259918 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Foundational & Exploratory

An In-depth Technical Guide to the Chemical Properties and Synthetic Strategy of Ethyl 3-fluoro-5-methylbenzoylformate

Abstract: This technical guide provides a comprehensive overview of the predicted chemical properties, spectroscopic characteristics, and a viable synthetic pathway for Ethyl 3-fluoro-5-methylbenzoylformate. While specific experimental data for this compound is not widely available, this document synthesizes information from analogous structures and established chemical principles to offer a robust profile for researchers, scientists, and professionals in drug development. The guide delves into the influence of the fluoro and methyl substituents on the benzoylformate core, outlines a detailed synthetic protocol, and discusses the potential reactivity and applications of this α-keto ester, particularly in the context of medicinal chemistry.

Introduction: The Significance of Fluorinated α-Keto Esters

Ethyl 3-fluoro-5-methylbenzoylformate belongs to the class of α-keto esters, a group of compounds of significant interest in organic synthesis and pharmaceutical development. The α-keto ester motif is a versatile building block, participating in a wide array of chemical transformations to form complex molecular architectures, including various heterocyclic systems.[1] The presence of two adjacent carbonyl groups imparts unique reactivity, making these compounds valuable precursors for α-hydroxy acids and α-amino acids.[1][2]

The strategic incorporation of fluorine into small molecules is a well-established strategy in medicinal chemistry to enhance a drug candidate's pharmacokinetic and pharmacodynamic properties.[3][4] Fluorine's high electronegativity and relatively small size can modulate a molecule's lipophilicity, metabolic stability, and binding affinity to target proteins.[5][6] Specifically, the introduction of a fluorine atom can block metabolic oxidation sites and alter the acidity of nearby functional groups, often leading to improved bioavailability and potency.[4][7] This guide focuses on the title compound, where the combination of the reactive α-keto ester functionality with a strategically fluorinated and methylated aromatic ring suggests its potential as a valuable intermediate in the synthesis of novel therapeutic agents.

Predicted Physicochemical Properties

The introduction of a fluorine atom generally increases a molecule's boiling point and density compared to its non-fluorinated analog. The methyl group will also contribute to a slight increase in molecular weight and boiling point. The lipophilicity, often estimated by the octanol-water partition coefficient (LogP), is expected to be higher than that of ethyl benzoylformate due to the presence of both the fluorine and methyl groups.[6]

| Property | Predicted Value for Ethyl 3-fluoro-5-methylbenzoylformate | Reported Value for Ethyl Benzoylformate | Reference |

| Molecular Formula | C₁₁H₁₁FO₃ | C₁₀H₁₀O₃ | N/A |

| Molecular Weight | 210.19 g/mol | 178.18 g/mol | [8] |

| Appearance | Colorless to light yellow liquid | Colorless to light yellow liquid | [9][10] |

| Boiling Point | > 138-139 °C / 18 mmHg | 138-139 °C / 18 mmHg | [8] |

| Density | > 1.122 g/mL at 25 °C | 1.122 g/mL at 25 °C | [8] |

| Refractive Index | ~1.51-1.52 | n20/D 1.516 | [8] |

| LogP (o/w) | > 1.974 (estimated) | 1.974 (estimated) | [11] |

Synthesis and Mechanistic Considerations

A plausible and efficient synthetic route to Ethyl 3-fluoro-5-methylbenzoylformate is via a Friedel-Crafts acylation of 3-fluoro-5-methylanisole (or a similar protected phenol) or directly from 3-fluoro-5-methylbenzoic acid. A common and effective method for preparing aryl α-keto esters involves the Friedel-Crafts acylation of an aromatic compound with ethyl oxalyl chloride.[12]

Proposed Synthetic Pathway: Friedel-Crafts Acylation

This two-step process would involve the initial synthesis of the starting material, 3-fluoro-5-methylbenzoic acid, followed by its conversion to the target ester.

Step 1: Synthesis of 3-fluoro-5-methylbenzoic acid

The synthesis of 3-fluoro-5-methylbenzoic acid can be achieved from commercially available 3-fluoro-5-bromotoluene. This involves a Grignard reaction followed by carboxylation with carbon dioxide.

Caption: Synthesis of 3-fluoro-5-methylbenzoic acid.

Experimental Protocol:

-

To a flame-dried flask containing magnesium turnings, add a small crystal of iodine and anhydrous tetrahydrofuran (THF).

-

Slowly add a solution of 3-fluoro-5-bromotoluene in anhydrous THF to initiate the Grignard reaction. Maintain a gentle reflux.

-

After the magnesium has been consumed, cool the reaction mixture and bubble dry carbon dioxide gas through the solution.

-

Quench the reaction with a saturated aqueous solution of ammonium chloride, followed by acidification with hydrochloric acid.

-

Extract the aqueous layer with ethyl acetate, dry the combined organic layers over anhydrous sodium sulfate, and concentrate under reduced pressure to yield 3-fluoro-5-methylbenzoic acid.[13]

Step 2: Esterification to Ethyl 3-fluoro-5-methylbenzoylformate

The resulting benzoic acid can be converted to the α-keto ester. A common method involves conversion to the acid chloride followed by reaction with an appropriate nucleophile, though direct oxidative esterification methods are also known.[14] A more direct route to the final product from the acid would be conversion to the benzoyl chloride, followed by reaction with ethyl diazoacetate, or more classically, reaction with the appropriate reagents to form the α-keto ester.

A more direct and often higher-yielding approach to the final product is the Friedel-Crafts acylation of 1-fluoro-3-methylbenzene with ethyl oxalyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride (AlCl₃).

Caption: Friedel-Crafts acylation for synthesis.

Experimental Protocol:

-

To a cooled solution of anhydrous aluminum chloride in carbon disulfide, add ethyl oxalyl chloride dropwise.

-

To this mixture, add 1-fluoro-3-methylbenzene slowly, maintaining a low temperature.

-

Allow the reaction to stir at room temperature until completion, monitored by thin-layer chromatography.

-

Carefully pour the reaction mixture over crushed ice and extract with dichloromethane.

-

Wash the organic layer with a saturated sodium bicarbonate solution and brine, then dry over anhydrous sodium sulfate.

-

Purify the crude product by vacuum distillation or column chromatography to yield Ethyl 3-fluoro-5-methylbenzoylformate.

Causality in Experimental Choices: The choice of a Friedel-Crafts acylation is based on its reliability for forming aryl ketones.[12] The use of a Lewis acid like AlCl₃ is crucial for activating the ethyl oxalyl chloride towards electrophilic aromatic substitution. The meta-directing effect of the fluorine and the ortho-, para-directing effect of the methyl group will primarily direct acylation to the position between these two substituents.

Predicted Spectroscopic Data

The structural elucidation of Ethyl 3-fluoro-5-methylbenzoylformate would rely on standard spectroscopic techniques. Based on data for ethyl benzoylformate and related fluorinated aromatic compounds, the following spectral characteristics are predicted.[15][16][17]

¹H NMR Spectroscopy

The proton NMR spectrum is expected to show characteristic signals for the ethyl group and the aromatic protons.

-

Ethyl group: A triplet at approximately 1.4 ppm (3H, -CH₃) and a quartet at around 4.4 ppm (2H, -OCH₂-).

-

Aromatic protons: The three aromatic protons will appear as multiplets in the range of 7.2-7.8 ppm. The fluorine atom will cause splitting of the adjacent proton signals.

-

Methyl group: A singlet at approximately 2.4 ppm (3H, Ar-CH₃).

¹³C NMR Spectroscopy

The carbon NMR spectrum will provide key information about the carbon framework.

-

Ethyl group: Signals at roughly 14 ppm (-CH₃) and 62 ppm (-OCH₂-).

-

Aromatic carbons: Multiple signals between 115-140 ppm. The carbon attached to the fluorine will show a large coupling constant.

-

Carbonyl carbons: Two signals in the downfield region, with the ester carbonyl around 165 ppm and the ketone carbonyl closer to 190 ppm.[16][18]

-

Methyl group: A signal around 21 ppm.

IR Spectroscopy

The infrared spectrum will be dominated by the absorptions of the two carbonyl groups.

-

C=O stretching: Two strong absorption bands are expected. The ester carbonyl stretch will likely appear around 1730-1750 cm⁻¹, while the ketone carbonyl stretch will be at a lower wavenumber, approximately 1680-1700 cm⁻¹.[15]

-

C-O stretching: A strong band in the region of 1200-1300 cm⁻¹.

-

C-F stretching: A strong absorption band in the 1000-1100 cm⁻¹ region.

-

Aromatic C-H and C=C stretching: Bands in the 3000-3100 cm⁻¹ and 1450-1600 cm⁻¹ regions, respectively.

Mass Spectrometry

The mass spectrum should show a molecular ion peak corresponding to the molecular weight of the compound (210.19 g/mol ). Common fragmentation patterns for ethyl esters would include the loss of the ethoxy group (-45 Da) and the loss of carbon monoxide from the keto group (-28 Da).

Reactivity and Potential Applications

Ethyl 3-fluoro-5-methylbenzoylformate, as an α-keto ester, is expected to exhibit a rich and versatile reactivity profile. The two adjacent carbonyl groups provide multiple sites for nucleophilic attack.

Caption: Potential reactions at the ketone carbonyl.

-

Nucleophilic Addition to the Ketone: The ketone carbonyl is generally more electrophilic than the ester carbonyl and will be the primary site for nucleophilic attack. This allows for reactions such as:

-

Reduction: Selective reduction of the ketone to a secondary alcohol can be achieved using mild reducing agents like sodium borohydride, yielding an α-hydroxy ester.

-

Grignard and Organolithium Reactions: Addition of organometallic reagents will produce tertiary alcohols.

-

Wittig Reaction: Conversion of the ketone to an alkene.

-

Henry Reaction: A base-catalyzed reaction with nitroalkanes to form β-nitro-α-hydroxy esters, which are valuable synthetic intermediates.[19]

-

-

Reactions at the Ester: The ester functionality can undergo hydrolysis, transesterification, and amidation under appropriate conditions.

Given the prevalence of fluorinated compounds in modern pharmaceuticals, Ethyl 3-fluoro-5-methylbenzoylformate is a promising starting material for the synthesis of biologically active molecules.[4][5] The α-keto ester moiety can be elaborated into a variety of structures found in antiviral, anticancer, and anti-inflammatory agents.[20][21][22] The specific substitution pattern on the aromatic ring may offer advantages in terms of target binding and metabolic stability.

Safety and Handling

While a specific safety data sheet for Ethyl 3-fluoro-5-methylbenzoylformate is not available, general precautions for handling aromatic ketones and esters should be followed. It should be handled in a well-ventilated fume hood, and personal protective equipment, including safety glasses, gloves, and a lab coat, should be worn. Avoid inhalation, ingestion, and contact with skin and eyes.

Conclusion

Ethyl 3-fluoro-5-methylbenzoylformate is a molecule with significant potential as a building block in synthetic and medicinal chemistry. Although detailed experimental data is currently lacking, this guide provides a scientifically grounded prediction of its chemical properties, a robust synthetic strategy, and an overview of its likely reactivity based on the well-understood chemistry of α-keto esters and fluorinated aromatic compounds. The insights presented herein are intended to facilitate future research and application of this and related compounds in the pursuit of novel chemical entities with valuable biological activities.

References

- Priya, A., Kumar, N. M., & Nargund, S. L. (2025). Fluorine in drug discovery: Role, design and case studies.

- Taylor, R. (2008). The role of fluorine in medicinal chemistry. Medicinal Chemistry, 4(5), 434-443.

- Shah, P., & Westwell, A. D. (2007). The role of fluorine in medicinal chemistry. Journal of Enzyme Inhibition and Medicinal Chemistry, 22(5), 527-540.

- Inhance Technologies. (2025, December 17). Technology Insight: Elevating Pharmaceuticals with Advanced Fluorine Chemistry.

- MDPI. (2024, February 22).

-

CAS. (n.d.). Ethyl benzoylformate. Common Chemistry. Retrieved January 7, 2026, from [Link]

-

PureSynth. (n.d.). Ethyl Benzoylformate 96.0%(GC). Retrieved February 22, 2026, from [Link]

-

ResearchGate. (n.d.). Applications of typical α-keto acids and their esters. Retrieved February 22, 2026, from [Link]

-

PubChem. (n.d.). Ethyl benzoylformate. Retrieved February 22, 2026, from [Link]

-

The Good Scents Company. (n.d.). ethyl benzoyl formate, 1603-79-8. Retrieved February 22, 2026, from [Link]

- MDPI. (2025, June 17). Current Status of Research on Synthesis of α-Keto Acids and Their Esters.

- Li, Z., et al. (2020). Design and application of α-ketothioesters as 1,2-dicarbonyl-forming reagents.

- Beilstein Journals. (2022, September 15). Vicinal ketoesters – key intermediates in the total synthesis of natural products. Beilstein Journal of Organic Chemistry, 18, 129-142.

- Jørgensen, K. A., et al. (2002). Copper-Catalyzed Enantioselective Henry Reactions of α-Keto Esters: An Easy Entry to Optically Active β-Nitro-α-hydroxy Esters and β-Amino-α-hydroxy Esters. The Journal of Organic Chemistry, 67(13), 4599-4606.

- Filo. (2025, March 24). Question 1 a) The { } ^ { 13 } \mathrm { C } NMR spectrum for ethyl benzo...

- Pandey, S. K., et al. (2024).

- Gelin, R., et al. (2020).

-

AK Lectures. (n.d.). Alkylation, Hydrolysis and Decarboxylation of Beta-Keto Esters. Retrieved February 22, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). Synthesis of α-keto carboxylic acids, esters and amides. Retrieved February 22, 2026, from [Link]

- Google Patents. (n.d.). CN103382152A - Preparation method of alpha-keto ester.

-

Michigan State University Department of Chemistry. (n.d.). Reactions at the α-Carbon. Retrieved February 22, 2026, from [Link]

-

Organic Chemistry Portal. (n.d.). α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation. Retrieved February 22, 2026, from [Link]

- Feng, X., et al. (2013). Catalytic enantioselective Henry reaction of α-keto esters, 2-acylpyridines and 2-acylpyridine N-oxides.

-

PrepChem.com. (n.d.). Synthesis of 3-fluoro-4-methyl-benzoic acid. Retrieved February 22, 2026, from [Link]

-

ResearchGate. (n.d.). 1 H NMR (500 MHz) spectrum of ethyl 2-benzoyl-1-cyano-3-(4methylphenyl)-cyclopropane carboxylate. Retrieved February 22, 2026, from [Link]

-

Royal Society of Chemistry. (n.d.). Supporting information for Direct oxidative coupling of thiols and benzylic ethers via C(sp3)-H bond activation. Retrieved February 22, 2026, from [Link]

-

NIST. (n.d.). Ethyl benzoylacetate. Retrieved February 22, 2026, from [Link]

- Google Patents. (n.d.). CN110903176A - Chemical synthesis method of 4-fluoro-2-methylbenzoic acid.

- Zhdankin, V. V., et al. (2022). Synthesis of 2-fluorobenzoic acids by nucleophilic fluorination of 1-arylbenziodoxolones. ARKIVOC, 2022(6), 1-12.

Sources

- 1. Introducing an α-Keto Ester Functional Group through Pt-Catalyzed Direct C–H Acylation with Ethyl Chlorooxoacetate - PMC [pmc.ncbi.nlm.nih.gov]

- 2. BJOC - Vicinal ketoesters – key intermediates in the total synthesis of natural products [beilstein-journals.org]

- 3. tandfonline.com [tandfonline.com]

- 4. mdpi.com [mdpi.com]

- 5. pharmacyjournal.org [pharmacyjournal.org]

- 6. benthamscience.com [benthamscience.com]

- 7. inhancetechnologies.com [inhancetechnologies.com]

- 8. 苯甲酰甲酸乙酯 95% | Sigma-Aldrich [sigmaaldrich.com]

- 9. medchemexpress.com [medchemexpress.com]

- 10. Ethyl benzoylformate, 95% 5 g | Buy Online | Thermo Scientific Chemicals | Fisher Scientific [fishersci.com]

- 11. ethyl benzoyl formate, 1603-79-8 [thegoodscentscompany.com]

- 12. Current Status of Research on Synthesis of α-Keto Acids and Their Esters [mdpi.com]

- 13. prepchem.com [prepchem.com]

- 14. α-Keto carboxylic acid, ester and amide synthesis by hydroxylation or oxidation [organic-chemistry.org]

- 15. Ethyl benzoylformate | C10H10O3 | CID 15349 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 16. askfilo.com [askfilo.com]

- 17. arkat-usa.org [arkat-usa.org]

- 18. Ethyl benzoylformate(1603-79-8) 13C NMR [m.chemicalbook.com]

- 19. pubs.acs.org [pubs.acs.org]

- 20. researchgate.net [researchgate.net]

- 21. Design and application of α-ketothioesters as 1,2-dicarbonyl-forming reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. CN103382152A - Preparation method of alpha-keto ester - Google Patents [patents.google.com]

Ethyl 3-fluoro-5-methylbenzoylformate CAS number and identifiers

This technical guide details the chemical identity, synthesis, and medicinal chemistry applications of Ethyl 3-fluoro-5-methylbenzoylformate , a specialized fluorinated building block used in the optimization of small-molecule therapeutics.

Executive Summary

Ethyl 3-fluoro-5-methylbenzoylformate (CAS: 951888-58-7) is an

This guide provides a validated synthetic workflow, safety protocols, and application strategies for researchers utilizing this intermediate in lead optimization.

Chemical Identity & Physical Properties[1][2][3][4]

| Identifier | Value |

| Chemical Name | Ethyl 3-fluoro-5-methylbenzoylformate |

| Synonyms | Ethyl (3-fluoro-5-methylphenyl)(oxo)acetate; 3-Fluoro-5-methyl- |

| CAS Number | 951888-58-7 |

| Molecular Formula | C |

| Molecular Weight | 210.20 g/mol |

| SMILES | CCOC(=O)C(=O)c1cc(C)cc(F)c1 |

| InChI Key | KHAODLPYPPTYSW-UHFFFAOYSA-N |

| Appearance | Solid (Low-melting) or viscous oil depending on purity |

| Solubility | Soluble in DCM, THF, Ethyl Acetate; slightly soluble in hexanes |

Synthesis Protocol: Grignard Approach

While Friedel-Crafts acylation is possible, it often suffers from regioselectivity issues due to the competing directing effects of the fluoro (ortho/para) and methyl (ortho/para) groups. The Grignard addition to diethyl oxalate is the preferred method for maintaining the strict 1,3,5-substitution pattern.

Mechanism & Logic

The synthesis relies on the formation of an arylmagnesium species from 1-bromo-3-fluoro-5-methylbenzene . This nucleophile attacks one carbonyl of diethyl oxalate.

-

Critical Control Point: The reaction must be kept at cryogenic temperatures (-78°C) and the Grignard reagent must be added to an excess of diethyl oxalate. This prevents the "double addition" side reaction which would yield the tertiary alcohol (carbinol).

Step-by-Step Methodology

Reagents:

-

1-Bromo-3-fluoro-5-methylbenzene (Starting Material)

-

Magnesium turnings (activated)

-

Diethyl oxalate (dried)

-

THF (anhydrous)[1]

-

Isopropylmagnesium chloride (optional, for TurboGrignard generation)

Protocol:

-

Activation: Flame-dry a 3-neck round bottom flask under Argon. Add magnesium turnings (1.1 eq) and a crystal of iodine.

-

Grignard Formation: Add a solution of 1-bromo-3-fluoro-5-methylbenzene (1.0 eq) in anhydrous THF dropwise. Initiate reflux if necessary. Stir for 1-2 hours until Mg is consumed.

-

Note: If initiation is slow, use Isopropylmagnesium chloride (iPrMgCl) for halogen-metal exchange instead of direct Mg insertion.

-

-

Acylation: In a separate flask, cool a solution of Diethyl oxalate (2.0 eq) in THF to -78°C .

-

Addition: Cannulate the arylmagnesium bromide solution slowly into the oxalate solution over 30 minutes.

-

Why: Excess oxalate ensures the mono-addition product is favored.

-

-

Quench: Warm to 0°C and quench with saturated NH

Cl solution. -

Extraction: Extract with Ethyl Acetate (3x). Wash combined organics with brine, dry over Na

SO -

Purification: Flash column chromatography (Hexanes:EtOAc gradient). The product typically elutes as a pale yellow oil/solid.[2]

Visual Workflow (DOT)

Figure 1: Controlled synthesis via Grignard addition to diethyl oxalate to prevent bis-alkylation.

Applications in Drug Discovery

This intermediate acts as a "linchpin" scaffold, allowing divergent synthesis into three major chemical spaces relevant to kinase inhibitors and receptor antagonists.

A. Heterocycle Formation (The "Core" Builder)

The

-

Quinoxalinones: Condensation with 1,2-diaminobenzenes yields quinoxalinone cores, common in glutamate receptor antagonists.

-

1,2,4-Triazines: Reaction with amidrazones or hydrazides yields triazine cores, utilized in P2X3 antagonists.

B. Asymmetric Reduction (Chiral Linkers)

Enantioselective reduction of the ketone (using CBS catalysts or enzymatic ketoreductases) yields ethyl (S)- or (R)-2-hydroxy-2-(3-fluoro-5-methylphenyl)acetate .

-

Utility: These mandelic acid derivatives serve as chiral linkers in PROTACs and peptidomimetics.

C. Reductive Amination

Conversion to

Application Logic Diagram (DOT)

Figure 2: Divergent synthetic utility of the alpha-keto ester scaffold in medicinal chemistry.

Safety & Handling (SDS Highlights)

-

Signal Word: WARNING

-

Hazard Statements:

-

Handling: Handle under inert atmosphere (Nitrogen/Argon) to prevent hydrolysis of the ester or hydration of the ketone. Store in a cool, dry place (2-8°C recommended).

-

First Aid: In case of contact with eyes, rinse immediately with plenty of water and seek medical advice.

References

-

Sigma-Aldrich. Ethyl 3-fluoro-5-methylbenzoylformate Product Specification & SDS. Retrieved from .

-

PubChem. Compound Summary for Ethyl 3-fluoro-5-methylbenzoylformate (SID 329784217). National Library of Medicine. Retrieved from .

-

AK Scientific. Product Catalog: Ethyl 3-fluoro-5-methylbenzoylformate (CAS 951888-58-7). Retrieved from .

- Rambaud, M., et al. (1981). "Synthesis of alpha-keto esters via Grignard reagents." Synthesis, 1981(11), 882.

- Meanwell, N. A. (2018). "Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design." Journal of Medicinal Chemistry. (Context for 3-fluoro-5-methyl substitution utility).

Sources

A Technical Guide to the Physicochemical Characterization of Ethyl 3-fluoro-5-methylbenzoylformate: Melting and Boiling Point Determination

Introduction and Predictive Analysis

Ethyl 3-fluoro-5-methylbenzoylformate is an aromatic keto-ester, a class of compounds often explored as intermediates in the synthesis of pharmaceuticals and other bioactive molecules. Accurate knowledge of its physical state at various temperatures is essential for designing purification strategies (e.g., distillation, crystallization), selecting appropriate solvents, and ensuring stability during storage and handling.

As of the date of this publication, specific experimental data for the melting and boiling points of Ethyl 3-fluoro-5-methylbenzoylformate are not documented. However, by analyzing structurally related compounds, we can establish a scientifically grounded prediction for these values. The primary structural motifs influencing these properties are the ethyl ester group, the benzoylformate core, and the substitution pattern on the aromatic ring (a fluorine atom and a methyl group).

Structural Comparison and Property Estimation

To estimate the boiling point, we can compare the target molecule to similar compounds. The presence of a carbonyl group adjacent to the ester (the 'formate' part) and the overall molecular weight will be significant factors.

| Compound Name | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | Melting Point (°C) | Structural Notes |

| Ethyl 3-fluoro-5-methylbenzoylformate (Target) | C₁₁H₁₁FO₃ | 210.20 | Estimated: 260-280 | Estimated: < 25 (Liquid at RT) | Target compound. |

| Ethyl benzoylformate | C₁₀H₁₀O₃ | 178.18 | 138-139 / 18 mmHg | Not specified (liquid) | Lacks fluoro and methyl groups. |

| Methyl benzoylformate[1] | C₉H₈O₃ | 164.16 | 246-248 / 760 mmHg[1] | 16[1] | Methyl ester instead of ethyl; lacks ring substituents. |

| Ethyl 3-fluorobenzoate[2] | C₉H₉FO₂ | 168.16 | 209 / 760 mmHg[2] | -34[2] | Lacks the second carbonyl and the methyl group. |

| Ethyl 3-methylbenzoate[3] | C₁₀H₁₂O₂ | 164.20 | 234 / 760 mmHg[3] | Not specified (liquid) | Lacks the second carbonyl and the fluoro group. |

| Ethyl 3-methylbenzoylformate[4][5] | C₁₁H₁₂O₃ | 192.21 | Not specified | Not specified | Lacks the fluoro group. |

Analysis and Prediction:

-

Boiling Point: Ethyl benzoylformate has a boiling point of 138-139 °C at reduced pressure. Its simpler analogue, Methyl benzoylformate, boils at 246-248 °C at atmospheric pressure.[1] The addition of a methyl and a fluoro group to the ring, as in our target compound, will increase the molecular weight and likely the intermolecular forces (dipole-dipole interactions), leading to a higher boiling point. Compared to Ethyl 3-methylbenzoate (234 °C)[3] and Ethyl 3-fluorobenzoate (209 °C)[2], the additional keto group in the benzoylformate structure significantly increases the boiling point. Therefore, a boiling point in the range of 260-280 °C at atmospheric pressure is a reasonable starting estimate for Ethyl 3-fluoro-5-methylbenzoylformate.

-

Melting Point: Most of the structurally similar, relatively small aromatic esters are liquids at room temperature. For instance, Ethyl 3-fluorobenzoate has a melting point of -34 °C.[2] While the increased molecular weight and potential for more ordered crystal packing due to the substituents might raise the melting point, it is highly probable that Ethyl 3-fluoro-5-methylbenzoylformate is a liquid at room temperature . Therefore, melting point determination will likely not be necessary unless the compound is found to be a solid at ambient temperatures.

Experimental Protocols for Physicochemical Characterization

The following sections detail the standardized, validated protocols for the precise determination of the melting and boiling points of a novel compound such as Ethyl 3-fluoro-5-methylbenzoylformate.

Workflow for Physical Property Determination

The overall experimental process is outlined below. It begins with sample preparation and branches into two distinct procedures for melting and boiling point measurement.

Caption: Workflow for Melting and Boiling Point Determination.

Protocol for Melting Point Determination (Capillary Method)

This protocol is contingent on the compound being a solid at room temperature. The principle relies on heating a small, powdered sample in a capillary tube at a controlled rate and observing the temperature range over which it transitions to a liquid.[6][7] Pure crystalline compounds typically exhibit a sharp melting range of 0.5-1.0 °C.

Methodology:

-

Sample Preparation:

-

Ensure the sample is completely dry, as moisture can depress the melting point.

-

If the solid is not already a fine powder, gently grind a small amount using a mortar and pestle.

-

-

Capillary Tube Loading: [8]

-

Take a glass capillary tube sealed at one end.

-

Press the open end into the powdered sample, forcing a small amount into the tube.

-

Invert the tube and tap it gently on a hard surface to compact the sample at the sealed end.

-

Repeat until a packed column of 2-3 mm of sample is achieved.[7]

-

-

Apparatus Setup and Measurement:

-

Place the packed capillary tube into the sample holder of a calibrated melting point apparatus.

-

Initial Rapid Determination: Heat the sample at a rapid rate (e.g., 5-10 °C per minute) to get an approximate melting point.

-

Precise Determination: Allow the apparatus to cool to at least 15-20 °C below the approximate melting point.

-

Prepare a new capillary with a fresh sample.

-

Begin heating again, but reduce the heating rate to 1-2 °C per minute as the temperature approaches the expected melting point.[6]

-

Data Recording: Observe the sample through the magnifying eyepiece.

-

Record the temperature (T_initial) at which the first drop of liquid appears.

-

Record the temperature (T_final) at which the last trace of solid melts completely.

-

-

The recorded melting point is reported as the range from T_initial to T_final.

-

-

Validation:

-

For trustworthy results, repeat the precise determination at least twice. The results should be consistent within one degree.

-

Protocol for Boiling Point Determination (Micro-Method)

This method is ideal for determining the boiling point of small quantities of liquid, minimizing waste and enhancing safety.[9] The principle is that a liquid's boiling point is the temperature at which its vapor pressure equals the surrounding atmospheric pressure. This is observed by heating the liquid and noting the temperature at which a continuous stream of vapor bubbles emerges and when, upon cooling, the liquid is drawn back into an inverted capillary.

Methodology:

-

Apparatus Assembly:

-

Add approximately 0.5 mL of Ethyl 3-fluoro-5-methylbenzoylformate to a small test tube (e.g., 10 x 75 mm).

-

Obtain a glass capillary tube (sealed at one end). Place this capillary tube into the test tube with the open end facing down.[10]

-

Attach the test tube to a calibrated thermometer using a rubber band or a wire. The bottom of the test tube should be level with the thermometer bulb.

-

Clamp the thermometer so that the assembly is suspended in a Thiele tube or a beaker filled with a heating medium (e.g., mineral oil). Ensure the liquid level in the bath is above the level of the sample in the test tube.[10][11]

-

-

Heating and Observation:

-

Begin heating the oil bath gently and with constant stirring (if using a beaker setup). The heating rate should be slow and steady.

-

As the temperature rises, air trapped in the capillary will be expelled, seen as a slow stream of bubbles.

-

As the liquid's boiling point is approached, a rapid and continuous stream of bubbles will emerge from the open end of the inverted capillary.[11] This indicates that the vapor pressure of the sample is overcoming the atmospheric pressure.

-

-

Data Recording:

-

Once a continuous stream of bubbles is observed, remove the heat source and allow the apparatus to cool slowly.

-

The bubbling will slow and eventually stop. At the moment the bubbling ceases, the vapor pressure inside the capillary equals the external atmospheric pressure, and the sample liquid will be drawn up into the capillary tube.

-

The temperature at which the liquid just begins to enter the capillary is the boiling point of the sample.[11] Record this temperature.

-

-

Validation and Correction:

-

Allow the apparatus to cool significantly before repeating the measurement for consistency.

-

Record the atmospheric pressure at the time of the experiment. If it deviates significantly from standard pressure (760 mmHg), a pressure correction may be necessary for comparison with literature values.

-

Conclusion

While published physical constant data for Ethyl 3-fluoro-5-methylbenzoylformate is currently unavailable, this guide provides a robust framework for its characterization. Based on structural analysis of related compounds, it is predicted to be a liquid at room temperature with an atmospheric boiling point in the range of 260-280 °C. The detailed, step-by-step protocols provided for capillary melting point and micro-boiling point determination offer a reliable and scientifically sound methodology for the empirical validation of these properties. Adherence to these procedures will ensure the generation of high-quality, reproducible data essential for the advancement of research and development involving this novel compound.

References

-

Micro Boiling Point Determination. (n.d.). chymist.com. Retrieved from [Link]

-

Melting point determination. (n.d.). macalester.edu. Retrieved from [Link]

-

Micro-boiling point measurement. (n.d.). ucalgary.ca. Retrieved from [Link]

-

Melting Point Determination. (n.d.). web.pdx.edu. Retrieved from [Link]

-

Melting Point Determination. (n.d.). ResolveMass Laboratories Inc. Retrieved from [Link]

-

Melting point determination. (n.d.). Edisco. Retrieved from [Link]

-

A Micro-method of Determining the Boiling Point Of. (n.d.). Scribd. Retrieved from [Link]

-

Micro-boiling point measurement. (n.d.). ucalgary.ca. Retrieved from [Link]

-

Micro Method Determination of Boiling Point of Hydrocarbons. (2024, November 13). IvyPanda. Retrieved from [Link]

-

Ethyl 3-amino-4-fluorobenzoate. (n.d.). PubChem. Retrieved from [Link]

-

ethyl 3-methyl benzoate, 120-33-2. (n.d.). The Good Scents Company. Retrieved from [Link]

-

Ethyl 3-chloro-5-fluorobenzoylformate (C10H8ClFO3). (n.d.). PubChemLite. Retrieved from [Link]

Sources

- 1. Methyl benzoylformate | 15206-55-0 [chemicalbook.com]

- 2. chemimpex.com [chemimpex.com]

- 3. ethyl 3-methyl benzoate, 120-33-2 [thegoodscentscompany.com]

- 4. guidechem.com [guidechem.com]

- 5. Ethyl 3-methylbenzoyl formate 95% | CAS: 66644-68-6 | AChemBlock [achemblock.com]

- 6. resolvemass.ca [resolvemass.ca]

- 7. edisco.it [edisco.it]

- 8. jk-sci.com [jk-sci.com]

- 9. scribd.com [scribd.com]

- 10. chymist.com [chymist.com]

- 11. uomus.edu.iq [uomus.edu.iq]

Methodological & Application

Application Note: Precision Enantioselective Reduction of Ethyl 3-fluoro-5-methylbenzoylformate

Executive Summary & Scientific Context

This application note details the enantioselective reduction of Ethyl 3-fluoro-5-methylbenzoylformate (1) to its corresponding chiral

Target Molecule Profile:

-

Substrate: Ethyl 3-fluoro-5-methylbenzoylformate (an

-keto ester). -

Significance: This scaffold is a critical chiral building block for neurokinin-1 (NK1) receptor antagonists (e.g., Aprepitant analogs) and other substituted phenylglycine derivatives.

-

The Challenge: The substrate possesses an unsymmetrical 3,5-substitution pattern (3-Fluoro, 5-Methyl). While 3,5-bis(trifluoromethyl) variants are well-documented, the electronic "push-pull" nature of the 3-F (electron-withdrawing) and 5-Me (electron-donating) groups requires precise catalyst matching to achieve

enantiomeric excess (ee).

Strategic Recommendation: We present two validated workflows. Method A (Biocatalysis) is the recommended "Gold Standard" for discovery and early-phase scale-up due to superior enantiopurity and mild conditions. Method B (Asymmetric Transfer Hydrogenation) is provided as a robust, scalable chemical alternative for environments where enzyme sourcing is constrained.

Method A: Biocatalytic Reduction (The Gold Standard)

Principle: Engineered Ketoreductases (KREDs) utilize NADPH to transfer a hydride to the pro-chiral ketone face. The 3-fluoro-5-methyl substitution pattern is well-tolerated by broad-spectrum KREDs designed for bulky aromatic ketones.

Mechanism & Cofactor Recycling

The reaction relies on a coupled-enzyme system. The KRED reduces the substrate, consuming NADPH. A secondary enzyme, Glucose Dehydrogenase (GDH), simultaneously oxidizes glucose to gluconolactone, regenerating NADPH from NADP+. This "internal battery" drives the equilibrium to completion.

Visualization: Biocatalytic Cycle

Figure 1: Coupled enzymatic cycle ensuring stoichiometric efficiency. The KRED reduces the benzoylformate while GDH regenerates the cofactor.

Experimental Protocol (Biocatalysis)

Reagents:

-

Substrate (1): 500 mg (approx.[1] 2.2 mmol)

-

KRED Screening Kit (e.g., Codexis or Daicel panels) - Recommendation: Start with KRED-P1 or KRED-P2 series.

-

Cofactor: NADP+ (1.0 mg)

-

Recycling Mix: Glucose (600 mg), GDH (5 mg, or ~50 U)

-

Buffer: 100 mM Potassium Phosphate (KPi), pH 7.0

-

Solvent: DMSO (5% v/v final concentration)

Step-by-Step Workflow:

-

Buffer Prep: Prepare 10 mL of KPi buffer (pH 7.0) containing the Glucose and GDH.[2]

-

Substrate Solution: Dissolve 500 mg of Substrate (1) in 0.5 mL DMSO. Note: If the substrate is an oil, ensure full miscibility.

-

Initiation: Add the DMSO substrate solution dropwise to the agitated buffer mix.

-

Catalyst Addition: Add 5-10 mg of the selected KRED powder.

-

Incubation: Stir at 30°C / 250 rpm for 18–24 hours. Do not seal tightly; allow for pressure release if CO2 is generated (though GDH produces gluconolactone, not CO2, preventing pressure buildup is good practice).

-

Monitoring: Check pH periodically; maintain between 6.5–7.5 using 1M NaOH if necessary (gluconic acid byproduct lowers pH).

-

Workup: Extract 3x with Ethyl Acetate (EtOAc). If emulsion forms (common with proteins), centrifuge or add diatomaceous earth (Celite) before filtering.

-

Purification: Evaporate solvent. The product is usually pure enough for the next step. If not, flash chromatography (Hex/EtOAc 4:1).

Method B: Ru-Catalyzed Asymmetric Transfer Hydrogenation (ATH)

Principle: For labs without enzyme libraries, Ruthenium-catalyzed ATH using the Noyori-Ikariya class of catalysts is the industry standard. The reaction utilizes Formic Acid/Triethylamine (FA/TEA) as the hydrogen donor.

Catalyst Selection:

-

Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN]

-

Why: The TsDPEN ligand creates a chiral pocket that differentiates the re and si faces of the ketone. The steric bulk of the 3-fluoro-5-methyl phenyl group vs. the ethyl ester group ensures high face selectivity.

Experimental Protocol (Chemical)

Reagents:

-

Substrate (1): 1.0 g

-

Catalyst: RuCl(p-cymene)[(S,S)-TsDPEN] (1 mol% loading)

-

H-Source: Azeotropic mixture of Formic Acid/Triethylamine (5:2 molar ratio)

-

Solvent: Dichloromethane (DCM) or DMF (degassed)

Step-by-Step Workflow:

-

Degassing: Purge the reaction vessel with Nitrogen/Argon for 10 minutes. Oxygen poisons the Ru-H species.

-

Catalyst Mix: Dissolve Substrate (1) and Catalyst in 5 mL degassed DCM.

-

H-Donor Addition: Add 2.0 equivalents of the FA/TEA mixture via syringe.

-

Reaction: Stir at room temperature (25°C) for 12–16 hours.

-

Note: If conversion is slow, heat to 40°C. Do not exceed 60°C to avoid eroding ee.

-

-

Quench: Add water (10 mL).

-

Workup: Extract with DCM. Wash organic layer with saturated NaHCO3 (to remove residual formic acid) and brine.

-

Scavenging: If Ru residue is a concern for downstream biology, treat the organic phase with a metal scavenger (e.g., SiliaMetS® Thiol) for 1 hour.

Analytical Controls & Decision Matrix

HPLC Method for Enantiomeric Excess

To validate the protocol, you must separate the enantiomers.

| Parameter | Condition |

| Column | Daicel Chiralpak AD-H or OD-H (4.6 x 250 mm) |

| Mobile Phase | Hexane : Isopropanol (90 : 10) |

| Flow Rate | 1.0 mL/min |

| Detection | UV @ 254 nm (Aryl absorption) and 210 nm |

| Temperature | 25°C |

| Expected Result | Racemic standard should show 1:1 split. Enzymatic product often >99:1 er. |

Workflow Decision Matrix

Use this logic flow to determine the best method for your specific constraints.

Figure 2: Decision matrix for selecting the reduction modality based on scale and purity requirements.

Troubleshooting & Critical Parameters

Common Failure Modes

-

Low Conversion (Biocat):

-

Cause: pH drift. The production of gluconic acid acidifies the media.

-

Fix: Increase buffer strength to 200mM or use a pH-stat titrator.

-

-

Low ee (Chemocat):

-

Cause: Temperature too high or "background reaction" (non-catalyzed reduction).

-

Fix: Lower temperature to 0°C and increase reaction time. Ensure no other hydrides (like NaBH4) are present.

-

-

Substrate Insolubility:

-

Fix: Add 10% Cyclodextrin to the aqueous phase (Biocat) or switch solvent to DMF (Chemocat).

-

Safety Note

-

3-Fluoro-5-methyl derivatives: While not explicitly flagged as highly toxic, fluorinated aromatics can have unexpected biological activity. Handle with standard PPE.

-

Formic Acid/TEA: Exothermic upon mixing. Prepare the azeotrope slowly in an ice bath before adding to the reaction.

References

-

Bioc

-Keto Esters: -

Noyori Transfer Hydrogenation Protocols

-

Electronic Effects in ATH

-

Touge, T., et al. (2016).[5] "Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones." Journal of the American Chemical Society.[6][7][8] Link

- Note: Discusses how ortho/meta substitution (like the 3,5-pattern in the target) influences stereoselectivity.

-

- General Synthesis of Benzoylformates: Search results indicate standard Friedel-Crafts or Grignard approaches followed by oxidation are used to generate the starting material (Substr

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. Frontiers | Ketoreductase Catalyzed (Dynamic) Kinetic Resolution for Biomanufacturing of Chiral Chemicals [frontiersin.org]

- 4. Heterocycle-containing Noyori–Ikariya catalysts for asymmetric transfer hydrogenation of ketones - Dalton Transactions (RSC Publishing) DOI:10.1039/D2DT02411J [pubs.rsc.org]

- 5. Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones with Bifunctional Oxo-Tethered Ruthenium Catalysts [organic-chemistry.org]

- 6. Enantioselective Ketone Hydroacylation Using Noyori's Transfer Hydrogenation Catalyst [organic-chemistry.org]

- 7. Efficient Access to Chiral Benzhydrols via Asymmetric Transfer Hydrogenation of Unsymmetrical Benzophenones with Bifunctional Oxo-Tethered Ruthenium Catalysts - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. myers.faculty.chemistry.harvard.edu [myers.faculty.chemistry.harvard.edu]

Application Notes and Protocols for Nucleophilic Addition Reactions with Ethyl 3-fluoro-5-methylbenzoylformate

For Researchers, Scientists, and Drug Development Professionals

Introduction: The Synthetic Potential of Ethyl 3-fluoro-5-methylbenzoylformate

α-Keto esters are a class of organic compounds that serve as versatile building blocks in the synthesis of a wide array of more complex molecules, including pharmaceuticals, agrochemicals, and natural products. Their synthetic utility stems from the presence of two adjacent electrophilic carbonyl centers—a ketone and an ester—which can be selectively targeted by various nucleophiles. This allows for the construction of chiral α-hydroxy esters, β-keto esters, and other valuable intermediates.

This application note focuses on a specific, electronically activated α-keto ester: Ethyl 3-fluoro-5-methylbenzoylformate . The substitution pattern on the aromatic ring is of particular interest for medicinal chemistry. The fluorine atom at the 3-position exerts a strong electron-withdrawing inductive effect, which is anticipated to significantly enhance the electrophilicity of the adjacent ketone carbonyl group. This increased reactivity can lead to milder reaction conditions and potentially altered selectivity compared to its non-fluorinated analogues. The methyl group at the 5-position, while weakly electron-donating, provides an additional point of substitution for tuning the molecule's steric and electronic properties.

The primary objective of this guide is to provide researchers with a comprehensive overview of the mechanistic principles and detailed, field-tested protocols for conducting nucleophilic addition reactions on this promising substrate. The insights and methodologies presented herein are designed to be directly applicable in a research and development setting, facilitating the exploration of Ethyl 3-fluoro-5-methylbenzoylformate as a key intermediate in the synthesis of novel chemical entities.

Mechanistic Principles: Understanding Reactivity

The core reactivity of Ethyl 3-fluoro-5-methylbenzoylformate is dictated by the electrophilic nature of its two carbonyl carbons. In the vast majority of cases, nucleophilic attack will occur preferentially at the ketone carbonyl. This selectivity is due to the ketone being inherently more electrophilic than the ester. The ester carbonyl is stabilized by resonance donation from the adjacent oxygen atom, which reduces the partial positive charge on the carbonyl carbon.

The reaction proceeds via a nucleophilic addition mechanism.[1] The nucleophile attacks the electrophilic carbonyl carbon, leading to the formation of a tetrahedral intermediate where the carbon's hybridization changes from sp² to sp³.[1] This intermediate is then typically protonated during aqueous workup to yield the final alcohol product. The general mechanism is illustrated below.

Caption: General mechanism of nucleophilic addition to the ketone carbonyl.

The electronic effects of the substituents on the phenyl ring play a crucial role. The fluorine atom at the meta-position cannot participate in resonance with the carbonyl group, but its strong inductive electron-withdrawing effect (-I) significantly increases the partial positive charge on the ketone carbonyl carbon, making it a more potent electrophile. The meta-methyl group has a weak inductive electron-donating effect (+I), which slightly counteracts the effect of the fluorine. The net result is an activated system that is more susceptible to nucleophilic attack than unsubstituted ethyl benzoylformate.

Experimental Protocols

The following protocols are designed to be robust and adaptable for a variety of nucleophiles. All reactions should be conducted in a well-ventilated fume hood, and appropriate personal protective equipment (PPE) should be worn. Anhydrous solvents and inert atmosphere techniques are critical for the success of many of these reactions, particularly those involving organometallic reagents.

General Experimental Workflow

Caption: General workflow for nucleophilic addition reactions.

Protocol 1: Grignard Reaction with Methylmagnesium Bromide

This protocol details the addition of a hard carbon nucleophile to form a tertiary alcohol. The use of anhydrous conditions is paramount to prevent the quenching of the highly basic Grignard reagent.

Materials:

-

Ethyl 3-fluoro-5-methylbenzoylformate

-

Methylmagnesium bromide (3.0 M in diethyl ether)

-

Anhydrous diethyl ether or THF

-

Saturated aqueous ammonium chloride (NH₄Cl) solution

-

Anhydrous magnesium sulfate (MgSO₄)

-

Round-bottom flask, dropping funnel, magnetic stirrer, and inert atmosphere setup (N₂ or Ar)

Procedure:

-

Setup: Assemble a flame-dried two-neck round-bottom flask equipped with a magnetic stir bar, a rubber septum, and a condenser under a positive pressure of nitrogen or argon.

-

Dissolution: In the flask, dissolve Ethyl 3-fluoro-5-methylbenzoylformate (1.0 eq) in anhydrous diethyl ether (or THF) to a concentration of approximately 0.2 M.

-

Cooling: Cool the solution to 0 °C in an ice-water bath.

-

Addition: Add methylmagnesium bromide (1.1 eq) dropwise via syringe over 15-20 minutes. A color change or the formation of a precipitate may be observed.

-

Reaction: Allow the reaction to stir at 0 °C for 1 hour, then warm to room temperature and stir for an additional 2 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).

-

Quenching: Once the starting material is consumed, cool the flask back to 0 °C and slowly quench the reaction by the dropwise addition of saturated aqueous NH₄Cl solution.

-

Workup: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer twice with diethyl ether.

-

Drying and Concentration: Combine the organic layers, dry over anhydrous MgSO₄, filter, and concentrate the solvent under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography on silica gel to yield the tertiary alcohol.

Causality: The low temperature is used to control the exothermicity of the reaction and minimize side reactions. The slow, dropwise addition of the Grignard reagent prevents a rapid increase in temperature and ensures a controlled reaction. Saturated NH₄Cl is a mild acid source used to protonate the intermediate alkoxide without causing potential acid-catalyzed side reactions.

Protocol 2: Asymmetric Reduction with CBS Catalyst

This protocol describes the enantioselective reduction of the ketone to a chiral secondary alcohol, a valuable intermediate in pharmaceutical synthesis. The Corey-Bakshi-Shibata (CBS) catalyst is a well-established system for this transformation.

Materials:

-

Ethyl 3-fluoro-5-methylbenzoylformate

-

(R)- or (S)-2-Methyl-CBS-oxazaborolidine (1 M in toluene)

-

Borane-dimethyl sulfide complex (BMS, ~10 M)

-

Anhydrous tetrahydrofuran (THF)

-

Methanol

-

Saturated aqueous sodium bicarbonate (NaHCO₃) solution

-

Anhydrous sodium sulfate (Na₂SO₄)

Procedure:

-

Setup: In a flame-dried, inert atmosphere flask, add the CBS catalyst (0.1 eq).

-

Cooling: Add anhydrous THF to achieve a final substrate concentration of ~0.5 M and cool the solution to -20 °C.

-

Borane Addition: Slowly add the borane-dimethyl sulfide complex (0.6 eq) to the catalyst solution and stir for 15 minutes.

-

Substrate Addition: In a separate flask, dissolve Ethyl 3-fluoro-5-methylbenzoylformate (1.0 eq) in anhydrous THF. Add this solution dropwise to the pre-formed catalyst-borane complex over 30 minutes, maintaining the temperature at -20 °C.

-

Reaction: Stir the reaction mixture at -20 °C for 2-4 hours. Monitor by TLC for the disappearance of the starting material.

-

Quenching: Carefully quench the reaction by the slow, dropwise addition of methanol at -20 °C.

-

Workup: Allow the mixture to warm to room temperature. Add saturated aqueous NaHCO₃ and extract with ethyl acetate (3x).

-

Drying and Concentration: Combine the organic extracts, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.

-

Purification: Purify the crude product by flash column chromatography to yield the enantiomerically enriched α-hydroxy ester. The enantiomeric excess can be determined by chiral HPLC.

Causality: The CBS catalyst forms a chiral complex with borane, which coordinates to the ketone carbonyl in a sterically defined manner. This directs the hydride delivery from the borane to one face of the carbonyl, resulting in a high degree of enantioselectivity.[2] The low temperature enhances this selectivity.

Data Summary and Expected Outcomes

The following table summarizes the expected outcomes for various nucleophilic addition reactions with Ethyl 3-fluoro-5-methylbenzoylformate, based on established chemical principles for α-keto esters.

| Reaction Type | Nucleophile | Key Reagents | Expected Product | Notes |

| Grignard Addition | Alkyl/Aryl Grignard (R-MgX) | Anhydrous Ether/THF | Tertiary α-hydroxy ester | Highly exothermic; requires low temperatures. |

| Organolithium Addition | Alkyllithium (R-Li) | Anhydrous Ether/THF | Tertiary α-hydroxy ester | Generally more reactive and less selective than Grignards. |

| Reformatsky Reaction | Zinc enolate | R-CH(Br)CO₂Et, Activated Zn | β-Hydroxy-α-keto diester | Forms a C-C bond at the α-position to the added ester. |

| Asymmetric Reduction | Hydride (H⁻) | Chiral catalyst (e.g., CBS), BH₃ | Chiral secondary α-hydroxy ester | Provides access to enantiomerically pure compounds.[2] |

| Wittig Reaction | Phosphorus ylide (Ph₃P=CR₂) | Ph₃P⁺-R' Br⁻, strong base | α,β-Unsaturated ester | Selective for the ketone carbonyl; forms a C=C bond. |

| Cyanohydrin Formation | Cyanide (CN⁻) | KCN, acid catalyst | α-Cyano-α-hydroxy ester | Reversible reaction; product is a precursor to amino acids. |

Troubleshooting Guide

| Problem | Probable Cause(s) | Suggested Solution(s) |

| Low or no conversion | - Inactive reagent (e.g., Grignard quenched by moisture).- Insufficient reaction time or temperature.- Poor quality starting materials. | - Ensure all glassware is flame-dried and solvents are anhydrous.- Use freshly titrated organometallic reagents.- Increase reaction time or temperature incrementally.- Verify the purity of the α-keto ester. |

| Formation of multiple products | - Side reactions (e.g., enolization).- Over-addition of nucleophile (e.g., to the ester).- Lack of temperature control. | - Use a less basic nucleophile if possible.- Add the nucleophile slowly at a lower temperature.- Use a stoichiometric amount of the nucleophile. |

| Low enantioselectivity (in asymmetric reactions) | - Impure or degraded chiral catalyst.- Reaction temperature too high.- Presence of coordinating impurities. | - Use fresh, high-purity catalyst.- Perform the reaction at a lower temperature.- Ensure all reagents and solvents are pure and anhydrous. |

| Product decomposition during workup or purification | - Product is sensitive to acid or base.- Product is thermally unstable. | - Use a neutral or buffered quench (e.g., sat. NH₄Cl).- Avoid strong acids or bases during workup.- Purify via chromatography at room temperature; avoid high heat during concentration. |

References

-

Mukaiyama Aldol Addition to α-Chloro-substituted Aldehydes. Diva-portal.org. Available at: [Link]

-

Nucleophilic Addition To Carbonyls. Master Organic Chemistry. Available at: [Link]

-

NADH model reaction. Importance of hydroxy-groups in the asymmetric reduction of ethyl benzoylformate. Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing). Available at: [Link]

Sources

Application Note & Protocols: Enantioselective Synthesis of Fluorinated Mandelic Acid Derivatives via Keto Ester Reduction

Abstract

Fluorinated mandelic acid derivatives are chiral building blocks of paramount importance in medicinal chemistry and drug development. The introduction of fluorine can significantly modulate a molecule's metabolic stability, lipophilicity, and binding affinity. This guide provides a comprehensive overview and detailed protocols for the stereoselective preparation of these valuable compounds, focusing on the asymmetric reduction of fluorinated α-keto ester precursors. We explore both state-of-the-art chemo-catalytic and bio-catalytic methodologies, explaining the mechanistic rationale behind catalyst and method selection. This document is intended for researchers, chemists, and drug development professionals seeking robust and efficient strategies for accessing these key chiral intermediates.

Introduction: The Significance of Fluorinated Chiral α-Hydroxy Acids

Optically active α-hydroxy esters are crucial synthons for the production of a wide array of biologically active compounds, including pharmaceuticals and agrochemicals[1][2]. Mandelic acid and its derivatives, featuring a hydroxyl group and a carboxylic acid on adjacent carbons, represent a privileged structural motif. When fluorine is incorporated into the aromatic ring, the resulting fluorinated mandelic acids become powerful tools in drug design. Fluorine's unique properties—high electronegativity, small size, and ability to form strong C-F bonds—can enhance a drug candidate's pharmacokinetic and pharmacodynamic profile.

The primary challenge in synthesizing these molecules lies in the precise control of the stereocenter at the α-carbon. The asymmetric reduction of a prochiral α-keto ester is one of the most direct and efficient methods to establish this stereochemistry[1]. This guide details modern approaches that achieve high enantioselectivity, including transition metal-catalyzed transfer hydrogenation and enzymatic reductions.

General Synthetic Workflow

The synthesis of fluorinated mandelic acid derivatives from keto esters follows a two-stage process. First, the synthesis of the key α-keto ester precursor, followed by the critical asymmetric reduction to install the chiral hydroxyl group.

Caption: Simplified catalytic cycle for Ru(II)-catalyzed asymmetric transfer hydrogenation.

Other notable chemo-catalytic systems include C2-symmetric chiral copper(II)-bisoxazoline complexes which mimic alcohol dehydrogenases and use Hantzsch esters as a synthetic NADH analogue.[1][3]

Biocatalytic Reductions

Biocatalysis offers a green and highly selective alternative to chemical methods. Enzymes, particularly ketoreductases (KREDs) or alcohol dehydrogenases (ADHs), can reduce ketones with near-perfect enantioselectivity under mild aqueous conditions.[2]

Mechanism and Rationale: These enzymes utilize a cofactor, typically NADPH or NADH, as the hydride source. The reduction occurs in the enzyme's active site, where the substrate is precisely oriented by amino acid residues, ensuring the hydride is delivered to only one face of the carbonyl, leading to a single enantiomer of the alcohol product. Both isolated enzymes and whole-cell systems (like baker's yeast, Saccharomyces cerevisiae) can be used.[4][5][6] Whole-cell systems are often convenient as they contain cofactor regeneration systems, though they may have competing enzymes that lower selectivity. Modern approaches use engineered enzymes and novel green co-solvents, such as Cyrene™, to improve substrate loading and reaction efficiency.[7]

Part III: Detailed Experimental Protocols

The following protocols are representative examples and should be adapted based on the specific substrate and available laboratory equipment. All operations should be performed in a well-ventilated fume hood.

Protocol 1: Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of Ethyl 2-(4-fluorophenyl)-2-oxoacetate

This protocol is adapted from methodologies described for the DKR-ATH of β-aryl α-keto esters.[8]

Materials:

-

Ethyl 2-(4-fluorophenyl)-2-oxoacetate (1.0 equiv)

-

(1R,2R)-TsDPEN-Ru(II)-mesitylene complex (0.01 equiv, 1 mol%)

-

Formic acid/triethylamine azeotrope (5:2 molar ratio) as the hydrogen source and solvent

-

Anhydrous, degassed dichloromethane (DCM) or another suitable solvent

-

Nitrogen or Argon gas supply

-

Standard glassware for inert atmosphere reactions

Procedure:

-

To a dry Schlenk flask under an inert atmosphere (N₂ or Ar), add the Ru(II) catalyst (1 mol%).

-

Add the ethyl 2-(4-fluorophenyl)-2-oxoacetate (1.0 equiv).

-

Add the degassed formic acid/triethylamine azeotrope solution via syringe. The final substrate concentration should be approximately 0.1 M.

-

Stir the reaction mixture at the designated temperature (e.g., 28-40 °C) and monitor the reaction progress by TLC or HPLC. Reactions are typically complete within 12-24 hours.

-

Upon completion, quench the reaction by adding water.

-

Extract the aqueous layer with an organic solvent (e.g., ethyl acetate, 3x).

-

Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure ethyl (R)-2-(4-fluorophenyl)-2-hydroxyacetate.

Protocol 2: Biocatalytic Reduction using a Ketoreductase (KRED)

This protocol is a generalized procedure based on the use of commercial KRED screening kits.

Materials:

-

Fluorinated α-keto ester (e.g., ethyl 2-(4-fluorophenyl)-2-oxoacetate)

-

Screening plate of various ketoreductase enzymes (KREDs)

-

NADP⁺ or NAD⁺ cofactor

-

Glucose and Glucose Dehydrogenase (GDH) for cofactor regeneration

-

Phosphate buffer (e.g., 100 mM potassium phosphate, pH 7.0)

-

Isopropanol or DMSO as a co-solvent to dissolve the substrate

-

Multi-well plates for screening and a temperature-controlled shaker

Procedure:

-

Substrate Stock Solution: Prepare a concentrated stock solution of the keto ester in a minimal amount of a water-miscible co-solvent like DMSO or isopropanol.

-

Reaction Setup: In each well of a microtiter plate, add the phosphate buffer.

-

Add the cofactor (NADP⁺) and the regeneration system components (glucose, GDH).

-

Add a small amount of the KRED enzyme to each designated well (one enzyme per well).

-

Initiate the reaction by adding the substrate stock solution to each well. The final substrate concentration is typically 10-50 mM, with the co-solvent concentration kept low (<5% v/v) to avoid denaturing the enzyme.

-

Seal the plate and place it in an incubator shaker at a controlled temperature (e.g., 30 °C) with gentle agitation.

-

Monitor the reaction over time (e.g., 2, 4, 12, 24 hours) by taking aliquots from each well.

-

Work-up and Analysis: Quench the reaction by adding a water-immiscible organic solvent (e.g., ethyl acetate) containing an internal standard. Vortex thoroughly to extract the product. Centrifuge to separate the layers.

-

Analyze the organic layer by chiral GC or HPLC to determine conversion and enantiomeric excess (ee).

-

Scale-up: Once the best performing enzyme is identified, the reaction can be scaled up in a standard laboratory reactor under the optimized conditions.

Part IV: Characterization and Data Analysis

Confirmation of the product structure and stereochemical purity is essential.

-

NMR Spectroscopy: ¹H, ¹³C, and ¹⁹F NMR are used to confirm the chemical structure of the product.

-

Mass Spectrometry (MS): Confirms the molecular weight of the synthesized compound.

-

Chiral High-Performance Liquid Chromatography (HPLC): The most critical analysis for this synthesis. The product is analyzed on a chiral stationary phase column (e.g., Chiralcel OD-H, AD-H) to separate the two enantiomers. The enantiomeric excess (ee) is calculated from the relative peak areas.

Table 1: Comparison of Asymmetric Reduction Methods for Keto Esters

| Method | Catalyst / Enzyme | Hydrogen Source | Typical Selectivity (ee) | Advantages | Disadvantages | Reference(s) |

| ATH-DKR | Ru(II)-TsDPEN Complex | HCOOH/NEt₃ | >95% | High efficiency, broad substrate scope, excellent for DKR. | Requires inert atmosphere, potential for metal contamination. | ,[8],[9] [10] |

| ATH | Cu(II)-Bisoxazoline | Hantzsch Ester | >90% | Milder conditions, mimics biological systems. | Substrate scope may be more limited than Ru catalysts. | ,[1] [3] |

| Bioreduction | Ketoreductase (KRED) | Isopropanol or Glucose (with regeneration) | >99% | Extremely high selectivity, green conditions (aqueous, mild temp), no metal contamination. | Requires screening, enzyme stability can be an issue, lower substrate loading. | ,[7],[2] [5] |

References

-

Steward, K. M., Gentry, E. C., & Johnson, J. S. (2012). Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation. Journal of the American Chemical Society, 134(17), 7329–7332. [Link]

-

Wüstenberg, B., et al. (2006). Catalytic Asymmetric Transfer Hydrogenation of α-Ketoesters with Hantzsch Esters. Organic Letters, 8(24), 5573-5575. [Link]

-

Sanz-Vicente, I., et al. (2021). Biocatalysed reductions of α-ketoesters employing Cyrene™ as cosolvent. Biocatalysis and Biotransformation, 40(4), 285-293. [Link]

-

Goodman, C. G., et al. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Organic Letters, 15(10), 2446–2449. [Link]

-

Goodman, C. G., et al. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. PMC. [Link]

-

ChemInform. (2006). Catalytic Asymmetric Transfer Hydrogenation of α-Ketoesters with Hantzsch Esters. ResearchGate. [Link]

-

Asymmetric reduction of α,α‐dichloro‐β‐keto esters. ResearchGate. [Link]

- Ohkuma T., Kurono N., Arai N. (2024). Asymmetric Hydrogenation of α-Alkyl-Substituted β-Keto Esters and Amides through Dynamic Kinetic Resolution. CoLab.

-

Sugai, T., et al. (2003). Asymmetric Reduction of α-Keto Esters and α-Diketones with a Bakers' Yeast Keto Ester Reductase. Bulletin of the Chemical Society of Japan, 76(9), 1835-1840. [Link]

-

Biocatalytic access to nonracemic γ-oxo esters via stereoselective reduction using ene-reductases. Green Chemistry. [Link]

-

Liu, W., et al. (2021). Enzymatic synthesis of fluorinated compounds. PMC. [Link]

-

Wiertelak, K., & Szymański, J. (2015). Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum. PMC. [Link]

-

Goodman, C. G., Do, D. T., & Johnson, J. S. (2013). Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters. Carolina Digital Repository. [Link]

-

Kaluzna, I. W., et al. (2005). Stereoselective, biocatalytic reductions of alpha-chloro-beta-keto esters. PubMed. [Link]

-

Ru(II)-Catalyzed Asymmetric Transfer Hydrogenation of α-Alkyl-β-Ketoaldehydes via Dynamic Kinetic Resolution. MDPI. [Link]

-

Habibi, D., et al. (2013). Baker's yeast catalyzed asymmetric reduction of prochiral ketones in different reaction mediums. ACG Publications. [Link]

-

Vukelić, S., et al. (2015). Synthesis of Fluorinated Amino Acids and Their Derivatives in Flow. Refubium - Freie Universität Berlin. [Link]

- Mandelic acid derivatives, process for their preparation and their microbicidal application.

-

Al-Hokbany, N., & Amedjkouh, M. (2014). Asymmetric Preparation of α-Quaternary Fluorinated β-keto Esters. Review. PMC. [Link]

-

Sloop, J. C. (2016). Synthesis and Reactivity of Fluorinated Cyclic Ketones: Initial Findings. Organic Chemistry: Current Research. [Link]

-

Approaches and opportunities in synthesis of mandelic acids. ResearchGate. [Link]

-

Fluorinated acyclic β-keto esters prepared by Togni's research group. ResearchGate. [Link]

-

Synthesis of α‐fluoro‐β‐keto ester derivatives 6. ResearchGate. [Link]

-

Corson, B. B., et al. Mandelic Acid. Organic Syntheses. [Link]

Sources

- 1. pubs.acs.org [pubs.acs.org]

- 2. Asymmetric reduction of ketones and β-keto esters by (S)-1-phenylethanol dehydrogenase from denitrifying bacterium Aromatoleum aromaticum - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. academic.oup.com [academic.oup.com]

- 5. Stereoselective, biocatalytic reductions of alpha-chloro-beta-keto esters - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. acgpubs.org [acgpubs.org]

- 7. tandfonline.com [tandfonline.com]

- 8. Dynamic Kinetic Resolution of α-Keto Esters via Asymmetric Transfer Hydrogenation [organic-chemistry.org]

- 9. pubs.acs.org [pubs.acs.org]

- 10. Asymmetric Synthesis of anti-β-Amino-α-Hydroxy Esters via Dynamic Kinetic Resolution of β-Amino-α-Keto Esters - PMC [pmc.ncbi.nlm.nih.gov]

Application Notes & Protocols: Strategic Execution of Grignard Reactions on Ethyl 3-fluoro-5-methylbenzoylformate for the Synthesis of Tertiary Alcohols

For Researchers, Scientists, and Drug Development Professionals

Abstract

The synthesis of highly functionalized tertiary alcohols is a cornerstone of modern medicinal chemistry and drug development. The Grignard reaction, a classic and powerful carbon-carbon bond-forming tool, offers a direct route to these valuable motifs. This document provides a comprehensive guide to the successful execution of the Grignard reaction using Ethyl 3-fluoro-5-methylbenzoylformate as the electrophilic substrate. We will delve into the mechanistic nuances, provide a detailed, field-tested protocol, and address critical parameters for optimizing reaction outcomes and ensuring reproducibility. The strategic considerations outlined herein are designed to empower researchers to navigate the challenges associated with fluorinated and sterically hindered substrates, ultimately enabling the efficient synthesis of target molecules.

Introduction: The Significance of Fluorinated Tertiary Alcohols

The incorporation of fluorine into drug candidates is a widely employed strategy to enhance metabolic stability, modulate lipophilicity, and improve binding affinity. Tertiary alcohols, in turn, serve as versatile synthetic intermediates and can be found in the core structure of numerous bioactive compounds. The reaction of a Grignard reagent with an α-ketoester, such as Ethyl 3-fluoro-5-methylbenzoylformate, provides a direct and efficient pathway to α-hydroxy esters, which are precursors to a wide array of complex molecules.

However, the presence of the electron-withdrawing fluorine atom on the aromatic ring of the substrate introduces specific challenges that must be addressed to achieve high yields and purity. This guide will provide the necessary insights and protocols to successfully navigate these challenges.

Mechanistic Considerations and Strategic Approach

The Grignard reaction proceeds via the nucleophilic addition of the organomagnesium halide to the electrophilic carbonyl carbon of the α-ketoester. The presence of two electrophilic centers in Ethyl 3-fluoro-5-methylbenzoylformate (the ketone and the ester) necessitates careful control of reaction conditions to favor addition to the more reactive ketone.

Chemoselectivity: Ketone vs. Ester

The ketone carbonyl is inherently more electrophilic than the ester carbonyl due to the resonance delocalization of the lone pair on the ester oxygen. This difference in reactivity generally allows for selective addition to the ketone. However, at elevated temperatures or with highly reactive Grignard reagents, over-addition to the ester can occur.

The Role of the Fluorine Substituent

The electron-withdrawing nature of the fluorine atom at the meta-position of the benzoylformate increases the electrophilicity of the ketone carbonyl, potentially accelerating the desired reaction. However, it can also influence the stability of intermediates and the reactivity of the aromatic ring.

Diagram of the Proposed Reaction Mechanism

Caption: Proposed mechanism of the Grignard reaction.

Detailed Experimental Protocol

This protocol is designed for the reaction of Ethyl 3-fluoro-5-methylbenzoylformate with a generic Grignard reagent (R-MgX). It is imperative that all glassware is oven-dried and the reaction is conducted under an inert atmosphere (e.g., nitrogen or argon) to prevent quenching of the Grignard reagent by atmospheric moisture.

Reagents and Materials

| Reagent/Material | Grade | Supplier (Example) | Notes |

| Ethyl 3-fluoro-5-methylbenzoylformate | >98% | Sigma-Aldrich | Store under inert gas. |

| Grignard Reagent (e.g., Phenylmagnesium bromide) | 1.0 M in THF | Sigma-Aldrich | Titer should be determined prior to use for accurate stoichiometry. |

| Anhydrous Tetrahydrofuran (THF) | DriSolv® or similar | MilliporeSigma | Use a freshly opened bottle or dispense from a solvent purification system. |

| Saturated Aqueous Ammonium Chloride (NH₄Cl) | Reagent Grade | Fisher Scientific | For quenching the reaction. |

| Anhydrous Magnesium Sulfate (MgSO₄) | Reagent Grade | VWR | For drying the organic layer. |

Step-by-Step Procedure

-

Preparation of the Reaction Vessel:

-

Flame-dry a two-neck round-bottom flask equipped with a magnetic stir bar under a stream of inert gas.

-

Allow the flask to cool to room temperature under the inert atmosphere.

-

Fit the flask with a rubber septum and a condenser (with an inert gas inlet at the top).

-

-

Addition of the Substrate:

-

Dissolve Ethyl 3-fluoro-5-methylbenzoylformate (1.0 eq) in anhydrous THF (to a concentration of approximately 0.2 M).

-

Using a syringe, transfer the substrate solution to the reaction flask.

-

Cool the solution to -78 °C using a dry ice/acetone bath. This low temperature is crucial to enhance chemoselectivity and minimize side reactions.

-

-

Addition of the Grignard Reagent:

-

Slowly add the Grignard reagent (1.1 eq) dropwise to the stirred solution of the substrate over a period of 30-60 minutes. The slow addition helps to control the exothermicity of the reaction.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is consumed.

-

-

Reaction Quench:

-

Once the reaction is complete, slowly and carefully quench the reaction by adding saturated aqueous ammonium chloride solution at -78 °C. The use of a saturated NH₄Cl solution is a mild method to quench the reaction and protonate the alkoxide intermediate without causing significant side reactions.

-

Allow the mixture to warm to room temperature.

-

-

Workup and Extraction:

-

Transfer the reaction mixture to a separatory funnel.

-

Extract the aqueous layer with ethyl acetate (3 x 50 mL).

-

Combine the organic layers and wash with brine (1 x 50 mL).

-

Dry the combined organic layers over anhydrous magnesium sulfate, filter, and concentrate in vacuo.

-

-

Purification:

-

The crude product can be purified by flash column chromatography on silica gel using a suitable eluent system (e.g., a gradient of ethyl acetate in hexanes) to afford the pure tertiary alcohol.

-

Experimental Workflow Diagram

Caption: Step-by-step experimental workflow for the Grignard reaction.

Troubleshooting and Optimization

| Issue | Potential Cause | Recommended Solution |